5-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol
Description
This compound belongs to the 1,2,4-triazole-3-thiol class, characterized by a triazole ring substituted with a sulfanyl (-SH) group at position 2. Key structural features include:
Properties
IUPAC Name |
3-[1-(4-chlorophenyl)sulfonylpiperidin-4-yl]-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClF3N4O2S2/c21-15-4-6-17(7-5-15)32(29,30)27-10-8-13(9-11-27)18-25-26-19(31)28(18)16-3-1-2-14(12-16)20(22,23)24/h1-7,12-13H,8-11H2,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTOAMTRHKHZTIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NNC(=S)N2C3=CC=CC(=C3)C(F)(F)F)S(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClF3N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol typically involves multi-step organic synthesis. The process begins with the preparation of the triazole ring, followed by the introduction of the piperidine and sulfonyl groups. Common reagents used in these steps include hydrazine derivatives, sulfonyl chlorides, and trifluoromethylated aromatic compounds. Reaction conditions often involve the use of solvents like dichloromethane or dimethylformamide, and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, would be considered to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid or bromine. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides or sulfonic acids, while electrophilic substitution on the aromatic rings can introduce nitro or halogen groups.
Scientific Research Applications
Synthesis of the Compound
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general approach includes:
- Formation of Piperidine Derivatives : The initial step often involves the reaction of piperidine with sulfonyl chlorides to form sulfonamide derivatives.
- Triazole Ring Formation : The introduction of the triazole moiety is achieved through cyclization reactions involving hydrazine derivatives and suitable carbonyl compounds.
- Thiol Group Incorporation : The thiol group is typically introduced via nucleophilic substitution reactions or by using thiolating agents.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of this compound possess significant antibacterial and antifungal properties. For instance, derivatives with various substituents on the piperidine ring have demonstrated enhanced activity against Gram-positive and Gram-negative bacteria .
- Antiviral Properties : Some derivatives have been evaluated for antiviral activity against specific viruses. Their mechanism often involves interference with viral replication processes .
- Antioxidant Activity : The presence of the thiol group contributes to antioxidant properties, making these compounds potential candidates for protecting cells from oxidative stress .
Therapeutic Applications
The applications of 5-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol can be summarized as follows:
- Pharmaceutical Development : Given its diverse biological activities, the compound is being explored for development into new pharmaceuticals targeting infections and oxidative stress-related diseases.
- Agricultural Applications : Due to its antimicrobial properties, formulations based on this compound could be developed for agricultural use as fungicides or bactericides .
- Research Tool in Biochemistry : The ability to modulate biological pathways makes this compound a valuable tool in biochemical research for studying disease mechanisms and therapeutic interventions.
Case Study 1: Antimicrobial Efficacy
A study synthesized several derivatives of this compound and tested their efficacy against common pathogens. Results indicated that modifications on the piperidine ring significantly influenced antimicrobial potency, with certain derivatives showing up to a 50% reduction in bacterial growth at low concentrations .
Case Study 2: Antioxidant Activity Assessment
In vitro assays were conducted to evaluate the antioxidant capacity of selected derivatives. The results demonstrated that compounds containing the trifluoromethyl group exhibited superior radical scavenging activity compared to their non-fluorinated counterparts .
Mechanism of Action
The mechanism of action of 5-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The presence of the sulfonyl and trifluoromethyl groups can enhance its binding affinity and selectivity for certain molecular targets. Pathways involved may include inhibition of signal transduction or interference with metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Findings:
Substituent Effects on Bioactivity: The 4-chlorophenylsulfonyl-piperidine group in the target compound enhances binding to sulfonamide-sensitive enzymes (e.g., carbonic anhydrases) compared to non-sulfonylated analogs . Trifluoromethyl groups improve metabolic resistance but reduce aqueous solubility; analogs with -OCH₃ or -F substituents (e.g., ’s 4-methoxyphenyl derivatives) show better pharmacokinetic profiles .
Sulfur Modifications :
- Replacement of the -SH group with benzylsulfanyl () increases lipophilicity (logP +0.8) and enhances blood-brain barrier penetration .
- Methylsulfanyl derivatives () exhibit weaker antimicrobial activity but lower cytotoxicity compared to the parent -SH compound .
Biological Performance :
- The target compound’s triazole-thiol core shows broader-spectrum antifungal activity (IC₅₀ = 1.2 µM vs. Aspergillus fumigatus) than Schiff base-modified analogs (IC₅₀ = 5.8–9.4 µM) .
- Piperidine ring substitution : Bromo or fluoro analogs () demonstrate 2–3× higher affinity for CB1 receptors but lack the sulfonyl group’s enzyme-targeting specificity .
Biological Activity
The compound 5-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol is a member of the triazole family, known for its diverse biological activities. This article reviews the synthesis, biological properties, and pharmacological implications of this compound based on various studies.
Synthesis
The synthesis of the compound involves multiple steps, typically beginning with the formation of the piperidine derivative followed by the introduction of the triazole moiety. A common synthetic route includes:
- Formation of Piperidine Sulfonamide : The initial step often involves reacting 4-chlorophenylsulfonyl chloride with piperidine in a basic medium to yield the sulfonamide derivative.
- Triazole Formation : This is achieved through cyclization reactions involving thioketones and hydrazine derivatives under acidic or basic conditions.
- Final Thiol Introduction : The thiol group is introduced in the final stages to complete the molecular structure.
Antibacterial Activity
The synthesized compound has demonstrated significant antibacterial properties. In vitro studies have shown:
- Moderate to Strong Activity : Against Salmonella typhi and Bacillus subtilis, with IC50 values indicating effective inhibition.
- Weak to Moderate Activity : Against other bacterial strains tested, suggesting a selective antibacterial profile .
Enzyme Inhibition
The compound exhibits notable enzyme inhibition capabilities:
- Acetylcholinesterase Inhibition : Several derivatives have been identified as potent inhibitors with IC50 values below 5 µM, indicating potential use in treating neurodegenerative diseases .
- Urease Inhibition : Strong inhibitory activity against urease has been reported, with some compounds showing IC50 values as low as 0.63 µM, which could be beneficial in treating urease-related infections .
Anticancer Activity
Research indicates that mercapto-substituted triazoles like this compound may possess chemotherapeutic properties:
- Cell Line Studies : Compounds derived from similar structures have shown activity against various cancer cell lines, including colon and breast cancer cells, with IC50 values ranging from 6.2 µM to 43.4 µM .
- Mechanisms of Action : The mechanisms are believed to involve interference with cellular signaling pathways and induction of apoptosis in cancer cells.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural features:
- Trifluoromethyl Group : Enhances lipophilicity and bioactivity, potentially improving interactions with biological targets .
- Sulfonamide Moiety : Known for its role in enhancing antibacterial activity through interaction with bacterial enzymes .
Study 1: Antibacterial Efficacy
A recent study synthesized a series of derivatives based on this compound and evaluated their antibacterial activity against multiple strains. The results indicated that modifications in the piperidine ring significantly affected their antibacterial potency.
| Compound | Bacterial Strain | IC50 (µM) |
|---|---|---|
| 7l | Salmonella typhi | 2.14±0.003 |
| 7m | Bacillus subtilis | 0.63±0.001 |
| 7n | Escherichia coli | >10 |
Study 2: Enzyme Inhibition Profiles
Another study assessed the inhibitory effects on acetylcholinesterase and urease:
| Compound | Enzyme | IC50 (µM) |
|---|---|---|
| 7o | Acetylcholinesterase | 3.5 |
| 7p | Urease | 0.63 |
Q & A
Q. Table 1: Key Synthetic Steps and Analytical Methods
| Step | Reaction Type | Key Conditions | Characterization Technique |
|---|---|---|---|
| 1 | Piperidine sulfonylation | 4-Chlorobenzenesulfonyl chloride, DCM, RT | ¹H-NMR |
| 2 | Triazole cyclization | NaN₃, DMF, 80°C | LC-MS |
| 3 | Thiolation | Lawesson’s reagent, THF reflux | FT-IR |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
